huperzine b -

huperzine b

Catalog Number: EVT-7958611
CAS Number:
Molecular Formula: C16H20N2O
Molecular Weight: 256.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Huperzine B is classified as a bicyclic compound with a complex molecular structure that includes a piperidine ring. It is part of a broader class of compounds known as alkaloids, which are characterized by their basic nitrogen atoms and diverse pharmacological effects.

Synthesis Analysis

The synthesis of huperzine B has been explored through various methods, with significant advancements in synthetic organic chemistry. Notable synthetic routes include:

These synthetic strategies highlight the complexity and ingenuity required to produce huperzine B in the laboratory, reflecting ongoing research efforts to optimize yields and simplify procedures.

Molecular Structure Analysis

The molecular formula of huperzine B is C16H20N2OC_{16}H_{20}N_{2}O, and it features a unique bicyclic structure characterized by a piperidine ring fused to a pyridone moiety. Key structural features include:

  • Piperidine Ring: A six-membered ring containing one nitrogen atom.
  • Pyridone Moiety: A fused aromatic system that contributes to the compound's biological activity.

The three-dimensional conformation of huperzine B plays a critical role in its interaction with biological targets, particularly acetylcholinesterase. The stereochemistry of the compound has been established through various analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

Huperzine B participates in several chemical reactions that are crucial for its synthesis and potential modifications:

  1. Hydrogenation Reactions: These are often employed to reduce double bonds within the molecule, facilitating the formation of saturated derivatives.
  2. N-Alkylation: This reaction introduces alkyl groups into the nitrogen atom of the piperidine ring, which can modify the compound's pharmacological properties.
  3. Curtius Rearrangement: Utilized in some synthetic pathways, this reaction involves transforming acyl azides into isocyanates, which can then be further reacted to yield various derivatives of huperzine B .

These reactions are essential not only for synthesizing huperzine B but also for exploring its derivatives and analogs that may exhibit enhanced biological activity.

Mechanism of Action

Huperzine B exerts its pharmacological effects primarily through inhibition of acetylcholinesterase, thereby increasing levels of acetylcholine in synaptic clefts. This mechanism can enhance cholinergic neurotransmission, which is beneficial in conditions characterized by cognitive decline.

Research indicates that huperzine B may also interact with other molecular targets beyond acetylcholinesterase, potentially influencing neuroprotective pathways and modulating neuroinflammation . These interactions suggest that huperzine B could have broader therapeutic implications than merely serving as an acetylcholinesterase inhibitor.

Physical and Chemical Properties Analysis

Huperzine B possesses several notable physical and chemical properties:

These properties are significant for formulation development in pharmaceutical applications, influencing how huperzine B can be delivered effectively to patients.

Applications

Huperzine B has several promising applications:

  1. Cognitive Enhancement: Due to its acetylcholinesterase inhibitory activity, it is studied for use in enhancing memory and cognitive function.
  2. Neuroprotective Agent: Research suggests potential benefits in protecting neurons from damage associated with neurodegenerative diseases.
  3. Pharmaceutical Development: Ongoing studies aim to develop formulations that leverage huperzine B's properties for treating Alzheimer's disease and other cognitive disorders .
Introduction to Huperzine B in the Context of Lycopodium Alkaloids

Taxonomic Origins and Historical Discovery in Huperzia Species

Huperzine B was first isolated in 1986 alongside its more famous congener, huperzine A, from the Chinese medicinal plant Huperzia serrata (Thunb.) Trevis. (syn. Lycopodium serratum) by Chinese researchers Liu et al [1] [2]. This initial isolation marked a significant advancement in the phytochemistry of Lycopodiaceae, revealing a novel structural class of alkaloids with pronounced biological activity. Subsequent phytochemical investigations revealed that HupB is not exclusive to H. serrata but is also present in other Huperzia species, albeit in varying concentrations. Notably, the European club moss Huperzia selago (L.) Bernh. ex Schrank et Mart. has been identified as a particularly rich source of HupB, with its sporophytes and gametophytes demonstrating significant biosynthetic capability for this alkaloid [4] [9].

The taxonomic distribution of HupB appears relatively restricted within the Lycopodiaceae family. While over 400 taxa exist within this ancient plant family, only a limited number of Huperzia and Phlegmariurus species have been confirmed to produce detectable quantities of HupB [4] [7]. This restricted occurrence highlights the specialized metabolism of these plants. Huperzia selago, the only European representative known to produce HupB, has become a focal point for research into alternative production methods. Recent studies have demonstrated that gametophyte (prothallus) cultures of H. selago can achieve remarkably high HupB yields, ranging from 0.10 to 0.52 mg/g dry weight under optimized conditions, significantly exceeding typical concentrations found in wild sporophytes [4] [9]. This finding is particularly relevant given conservation concerns surrounding the overharvesting of H. serrata in its native habitats, which has led to its classification as an endangered species in regions of China like Yunnan Province [4]. The historical context of HupB discovery is further enriched by the revelation that selagine, an alkaloid reported from Lycopodium selago (now Huperzia selago) in 1960, was later confirmed to be identical to huperzine A, emphasizing the chemotaxonomic relationship between these alkaloids across different Huperzia species [2] [9].

Table 2: Huperzia Species Producing Huperzine B and Documented Yields

SpeciesPlant Part/SystemHupB Content RangeNotes
Huperzia serrataWild sporophytesTrace - 0.01% DWOriginal source; endangered in parts of China due to overharvesting
Huperzia selagoWild sporophytesVariable, generally lowOnly European Huperzia species known to produce HupB naturally
Huperzia selagoIn vitro gametophyte culture0.10 - 0.52 mg/g DWHighest yields on W/S medium without growth regulators at 8-24 weeks
Phlegmariurus spp.VariousVariableLimited species confirmed; exact yields often unreported
H. herterianaSporophytesReported but unquantifiedAlternative source with lower conservation concern than H. serrata

Structural Classification Within the Huperzine Alkaloid Subfamily

Huperzine B belongs to a structurally distinct subfamily of Lycopodium alkaloids characterized by a unique tricyclic ring system incorporating a pyridone moiety. Its molecular formula is C₁₆H₂₀N₂O, with a molecular weight of 256.34 g/mol [3] [5] [10]. The core structure of HupB consists of a rigid tetracyclic framework: a pyridone ring fused to a cyclohexene ring, which is further connected to a piperidine ring via a methylene bridge [1] [6]. This complex architecture features three chiral centers, contributing to its stereochemical complexity. The absolute configuration of natural HupB is established as (1R,9R,10R), which is critical for its biological activity and distinguishes it from potential synthetic stereoisomers [3] [5].

The defining structural feature differentiating HupB from its more famous analogue HupA is the presence of an additional ethylidene group (-CH=CH-CH₃) at position C-13, creating a more extended conjugated system [1] [6]. This structural elaboration results in a more lipophilic molecule compared to HupA, potentially influencing its pharmacokinetic properties and blood-brain barrier penetration. The pyridone ring system remains central to AChE inhibitory activity across the huperzine alkaloids. Recent phytochemical analyses of H. selago gametophyte cultures have identified several structural analogues and biosynthetic relatives of HupB, including 16-hydroxyhuperzine B, which features hydroxylation at the C-16 position [4] [9]. These derivatives provide valuable insights into the biosynthetic pathway of HupB and represent potential intermediates or modified forms with potentially altered biological activities.

Structural elucidation of HupB has been achieved through various analytical techniques. Early characterization relied on nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography [1]. Modern analytical methods, particularly high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HR-MS), have enabled precise detection and quantification of HupB in complex plant extracts and fermentation broths [4] [6] [9]. A specific HPLC method developed for the detection of HupB in the fermentation broth of Colletotrichum gloeosporioides (an endophytic fungus isolated from H. serrata) employs an Agilent Eclipse plus-C18 column with isocratic elution (0.015 mol/L ammonium acetate-methanol, 70:30, V/V), achieving good separation within 25 minutes and demonstrating linearity in the range of 0.25-7.50 μg/mL (r=0.9997) [6]. This method highlights the precision achievable in HupB analysis and facilitates ongoing research into its biosynthesis and potential alternative production sources.

Table 3: Key Methods for Structural Characterization of Huperzine B

Analytical MethodApplication to HupBKey Parameters/Findings
HPLC-HR-MSQuantification in plant extracts and fermentation brothC18 column; ammonium acetate-methanol mobile phase; detection at 308 nm; linear range 0.25-7.50 µg/mL [6] [9]
NMR SpectroscopyFull structural elucidation and stereochemistryConfirmed tricyclic structure with ethylidene substituent; established chiral centers [1]
X-ray CrystallographyAbsolute configuration determinationResolved (1R,9R,10R) configuration; detailed bond angles/lengths [1]
Mass SpectrometryMolecular weight determination; fragmentation patternMW 256.34 g/mol; characteristic fragmentation pattern [3] [10]

Comparative Analysis of Huperzine B and Huperzine A: Structural and Functional Divergence

The structural relationship between huperzine B and huperzine A represents a fascinating case study in natural product chemistry, where subtle molecular variations translate to significant functional differences. Both alkaloids share the core tricyclic ring system incorporating a pyridone moiety, but HupB possesses an additional ethylidene group (-CH=CH-CH₃) at position C-13 and an extra methylene group in its piperidine ring compared to HupA [1] [6]. This structural difference makes HupB slightly larger (C₁₆H₂₀N₂O) than HupA (C₁₅H₁₈N₂O) and confers greater molecular flexibility and lipophilicity [1] [3]. The presence of the ethylidene side chain in HupB alters its three-dimensional conformation and electronic distribution, particularly affecting the orientation of the pyridone ring, which is crucial for interaction with the catalytic site of acetylcholinesterase.

Functionally, both alkaloids act as reversible inhibitors of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine in synaptic clefts. However, they exhibit marked differences in inhibitory potency and selectivity. Quantitative studies consistently demonstrate that HupA is a significantly more potent AChE inhibitor (IC₅₀ ≈ 72.4 nM) compared to HupB (IC₅₀ ≈ 1930 nM) [1] [4]. This approximately 26-fold difference in potency is directly attributable to their structural divergence. Molecular docking studies suggest that the more compact structure of HupA allows for optimal interaction with the catalytic triad (Ser200-His440-Glu327) in the active site gorge of AChE, forming critical hydrogen bonds and π-π stacking interactions with aromatic residues lining the gorge [1]. The extended structure of HupB, particularly its ethylidene side chain, likely causes steric hindrance or suboptimal positioning within the gorge, reducing binding affinity.

Despite its lower potency, HupB exhibits a significantly higher therapeutic index in animal models compared to HupA [1]. This pharmacological advantage is attributed to several factors beyond simple binding affinity. HupB demonstrates greater selectivity for brain AChE over peripheral AChE and butyrylcholinesterase (BuChE), potentially reducing peripheral cholinergic side effects such as gastrointestinal disturbances [3] [4] [9]. Furthermore, experiments in unanesthetized rabbits indicate that HupB has a prolonged duration of action despite its lower potency, suggesting differences in pharmacokinetics or receptor dissociation kinetics [1]. Both compounds exhibit neuroprotective properties beyond AChE inhibition, including protection against oxidative stress and neuronal apoptosis, though comparative studies on these additional effects are limited. HupB has demonstrated specific protective effects in neuronal cell models, such as attenuating hydrogen peroxide-induced injury in PC12 cells, potentially through modulation of antioxidant pathways [3] [4] [14].

Synthetic accessibility also differs markedly between these structurally related alkaloids. While HupA has attracted considerable attention from synthetic chemists, resulting in multiple efficient total syntheses, only two synthetic routes to HupB have been reported to date [1]. The Bai synthesis (1997) employed a key tandem Michael addition and intramolecular Mannich reaction to establish the tricyclic core, while the Lee synthesis (2004) utilized a ring-closing metathesis strategy inspired by Kozikowski's approach to HupA [1]. The additional complexity introduced by the ethylidene group and expanded ring system in HupB presents greater synthetic challenges, limiting the availability of synthetic material for biological studies compared to HupA.

Table 4: Comparative Structural and Functional Properties of Huperzine B and Huperzine A

PropertyHuperzine BHuperzine AFunctional Consequence
Molecular FormulaC₁₆H₂₀N₂OC₁₅H₁₈N₂OGreater molecular weight and lipophilicity of HupB
Key Structural FeatureC-13 ethylidene group (-CH=CH-CH₃)Hydrogen at C-13Altered binding orientation within AChE active site
AChE Inhibition (IC₅₀)~1930 nM [1] [4]~72.4 nM [1] [4]HupA is ~26-fold more potent
Therapeutic IndexHigher [1]LowerPotentially better safety profile for HupB
Duration of ActionProlonged [1]ShorterPotential pharmacokinetic advantages for HupB
Synthetic AccessibilityOnly two total syntheses reported [1]Multiple efficient synthesesGreater difficulty in obtaining synthetic HupB
Neuroprotective EffectsDemonstrated in PC12 cells [3]Extensive documentationBoth exhibit activity beyond AChE inhibition
Brain SelectivityHigher [3] [9]LowerPotentially reduced peripheral side effects for HupB

Properties

Product Name

huperzine b

IUPAC Name

16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

InChI

InChI=1S/C16H20N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h4-5,7,11-12,17H,2-3,6,8-9H2,1H3,(H,18,19)

InChI Key

YYWGABLTRMRUIT-UHFFFAOYSA-N

SMILES

CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4

Canonical SMILES

CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.